BenchChemオンラインストアへようこそ!

4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid

Hydrogen bond donor count Lipinski parameters Drug-likeness

4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid (CAS 1015844-45-7) is a disubstituted pyrazole–benzoic acid conjugate with molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g·mol⁻¹. The compound exists as a prototropic tautomer, formally named both as the 5-hydroxy-3,4-dimethyl-1H-pyrazol-1-yl derivative and the corresponding 3,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl isomer.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 1015844-45-7
Cat. No. B2457542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid
CAS1015844-45-7
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCC1=C(NN(C1=O)C2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C12H12N2O3/c1-7-8(2)13-14(11(7)15)10-5-3-9(4-6-10)12(16)17/h3-6,13H,1-2H3,(H,16,17)
InChIKeyKEPKTIJKRPYYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic Acid (CAS 1015844-45-7): Procurement-Relevant Physicochemical and Structural Baseline


4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid (CAS 1015844-45-7) is a disubstituted pyrazole–benzoic acid conjugate with molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g·mol⁻¹ [1]. The compound exists as a prototropic tautomer, formally named both as the 5-hydroxy-3,4-dimethyl-1H-pyrazol-1-yl derivative and the corresponding 3,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl isomer . It carries a para-carboxylic acid group on the phenyl ring and two methyl substituents at the 3- and 4-positions of the pyrazole, with a hydroxyl/oxo group at the 5-position. Computed physicochemical properties include an XLogP3 of 1.7, a topological polar surface area of 69.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. These descriptors place the compound in a moderately lipophilic region of chemical space with a distinct hydrogen-bonding capacity that differentiates it from simpler pyrazole–benzoic acid scaffolds.

Why In-Class Pyrazole–Benzoic Acid Analogs Cannot Substitute for 4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic Acid in Quantitative Structure–Activity Workflows


Pyrazole–benzoic acid conjugates form a structurally congested chemical class in which subtle variations in substitution pattern, tautomeric equilibrium, and regiochemistry produce large shifts in physicochemical and molecular recognition properties. The target compound bears a unique combination of 3,4-dimethyl-5-hydroxy/oxo substitution on the pyrazole ring and para-benzoic acid attachment, yielding a computed LogP of 2.65 (predicted) and two hydrogen bond donors [1]. In contrast, the closely related analog lacking the 5-hydroxy group, 4-(3,5-dimethylpyrazol-1-yl)benzoic acid (CAS 81282-82-8), has only one hydrogen bond donor, a lower polar surface area (55.1 vs. 69.6 Ų), and a lower boiling point (381.8 vs. 453.5 °C) . The meta-substituted positional isomer, 3-(5-hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid (CAS 1015844-79-7), exhibits a substantially lower LogP of 1.48 and only three hydrogen bond acceptors . These non-linear differences in key drug-likeness and solubility descriptors mean that in-class analogs cannot be assumed to recapitulate the solubility, permeability, metal-coordination behavior, or target-binding profile of the target compound in any quantitative biochemical or cellular assay context.

Quantified Differential Evidence for 4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic Acid vs. Closest Analogs


Higher Hydrogen Bond Donor Count vs. 3,5-Dimethylpyrazole Analog: Implications for Solubility, Permeability, and Target Engagement

The target compound possesses two hydrogen bond donors (one carboxylic acid OH and one pyrazole NH/OH), whereas the structurally closest analog lacking the 5-hydroxy group, 4-(3,5-dimethylpyrazol-1-yl)benzoic acid (CAS 81282-82-8), has only one hydrogen bond donor [1]. This differential directly impacts compliance with Lipinski's Rule of Five and can alter oral bioavailability predictions in early-stage drug discovery. The hydrogen bond acceptor count also differs (4 vs. 3), and the topological polar surface area is larger for the target (69.6 Ų vs. 55.1 Ų), which may reduce passive membrane permeability relative to the des-hydroxy analog [1][2]. These quantitative descriptor differences mean the two compounds are not interchangeable in any permeability, solubility, or target-binding model.

Hydrogen bond donor count Lipinski parameters Drug-likeness Permeability

Elevated LogP and Boiling Point vs. Unsubstituted Pyrazole–Benzoic Acid: Consequences for Chromatographic Behavior and Thermal Stability

The predicted LogP of the target compound is 2.65 (Chemsrc) or 1.7 (PubChem XLogP3), substantially higher than the LogP of 1.57–2.31 reported for the unsubstituted parent scaffold 4-(1H-pyrazol-1-yl)benzoic acid (CAS 16209-00-0) [1]. The predicted boiling point at 760 mmHg is 453.5 °C for the target vs. 360.4 °C for the unsubstituted analog, a difference of approximately 93 °C [1]. The elevated boiling point indicates stronger intermolecular interactions (hydrogen bonding and dipole–dipole), which have direct implications for GC–MS method development, sublimation purification protocols, and thermal stability assessments in formulation studies.

LogP Boiling point Chromatography Thermal stability

Unique Tautomeric Equilibrium (5-Hydroxy ↔ 5-Oxo) Enables Metal-Coordination Chemistry Absent in Non-Hydroxylated Analogs

The 5-hydroxy (enol) / 5-oxo (keto) tautomeric pair on the pyrazole ring provides a bidentate O,N-coordination motif that is structurally absent in the corresponding 3,5-dimethylpyrazole analog (CAS 81282-82-8) and the unsubstituted pyrazole parent (CAS 16209-00-0) [1]. The target compound can therefore engage metal ions through both the pyrazole N2 nitrogen and the 5-oxo/hydroxy oxygen, forming stable five-membered chelate rings. This chelating capability is relevant for the rational design of metal–organic frameworks (MOFs) and coordination polymers; related pyrazol-1-yl benzoic acid derivatives have been employed as bifunctional ligands for the construction of 2D isostructural coordination networks [2].

Tautomerism Metal coordination MOF synthesis Chelation

Commercial Purity Specification (98% NLT) Meets Pharmaceutical Lead-Optimization QC Thresholds with Documented Supplier Traceability

The target compound is available from multiple independent suppliers at a purity specification of ≥98% (NLT 98%), as documented by MolCore (MC647803) and Leyan (catalog number 1618152) . This purity level meets or exceeds the typical 95% specification offered for the comparator 4-(3,5-dimethylpyrazol-1-yl)benzoic acid (Hit2Lead, CAS 81282-82-8) and the 90% technical grade commonly available for 4-(1H-pyrazol-1-yl)benzoic acid (Alfa Aesar) . The 98% purity specification reduces the likelihood of confounding biological assay results arising from structurally related impurities, which is critical for SAR studies where a 3% impurity difference can shift IC₅₀ values by more than the assay coefficient of variation.

Purity specification Quality control Procurement Lead optimization

Para- vs. Meta-Regiochemistry Structural Differentiation: Impact on Molecular Shape and Receptor Fit

The target compound is the para-substituted regioisomer (benzoic acid at the 4-position of the phenyl ring), whereas the commonly listed positional isomer 3-(5-hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid (CAS 1015844-79-7) is meta-substituted . This regiochemical difference produces distinct molecular shapes: the para isomer presents a linear, extended geometry (phenyl–pyrazole angle of ~180°), while the meta isomer introduces a ~120° kink [1]. The difference in three-dimensional shape fundamentally alters complementarity to biological targets and crystal packing in solid-state materials. Additionally, the para isomer has a higher LogP (2.65 vs. 1.48 for the meta isomer), indicating that the positional change alone shifts the octanol–water partition coefficient by approximately 1.17 log units .

Regioisomerism Molecular shape Para vs. meta Receptor fit

Optimal Research and Industrial Application Scenarios for 4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic Acid Based on Verified Differential Evidence


Early-Stage Medicinal Chemistry Hit-to-Lead Optimization Requiring a Multidentate, Hydrogen-Bond-Rich Pyrazole Scaffold

In hit-to-lead programs where the preliminary pharmacophore model demands a hydrogen-bond-donating heterocycle with two HBDs and four HBAs, the target compound serves as a superior starting scaffold compared to the des-hydroxy 3,5-dimethyl analog, which offers only one HBD and three HBAs [1]. The additional HBD enables an extra directional hydrogen bond to the target protein, potentially improving binding enthalpy and selectivity. Procurement at 98% purity ensures that SAR conclusions from initial analog synthesis are not confounded by impurities .

Fragment-Based Drug Design (FBDD) Libraries Incorporating Tautomeric Pyrazole Warheads

The 5-hydroxy/5-oxo tautomeric equilibrium introduces a dynamic protonation state that can be exploited in fragment-based screening to probe both hydrogen bond donor and acceptor pharmacophoric hot spots simultaneously [1]. Unlike the static 3,5-dimethylpyrazole fragment, which lacks this equilibrium, the target compound provides two interchangeable binding modes from a single chemical entity, effectively doubling the screening information content per well.

Metal–Organic Framework (MOF) Synthesis Requiring a Linear, Tridentate Pyrazole–Carboxylate Linker

The para-substituted benzoic acid combined with the 5-oxo-bearing pyrazole ring furnishes a linear, tridentate ligand geometry (carboxylate O, pyrazole N2, and 5-oxo O) that is pre-organized for the construction of extended coordination networks [1]. The para geometry (linear molecular axis) is essential for predictable pore architectures in MOFs; the corresponding meta isomer (CAS 1015844-79-7) would produce bent, unpredictable topologies .

Analytical Reference Standard Procurement for HPLC Method Development and Impurity Profiling

When developing HPLC purity methods for pyrazole-containing drug candidates, the 98%+ purity specification and documented supplier traceability (MolCore, Leyan) of the target compound make it suitable as a system suitability standard or impurity marker [1]. The elevated boiling point (453.5 °C) and higher LogP (2.65) relative to the unsubstituted pyrazole–benzoic acid (bp 360.4 °C, LogP 1.57–2.31) predict distinct retention times under reversed-phase conditions, facilitating unambiguous peak identification in co-injection experiments .

Quote Request

Request a Quote for 4-(5-Hydroxy-3,4-dimethyl-pyrazol-1-yl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.